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molecular formula C9H6F3NO2 B1295873 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione CAS No. 399-06-4

4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione

Cat. No. B1295873
M. Wt: 217.14 g/mol
InChI Key: VVFWWIMDNOGGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07790725B2

Procedure details

Ethyl trifluoroacetate (6.32 g) was dissolved in tert-butyl methyl ether (10 mL) and a 28% sodium methoxide-methanol solution (9.40 g) and a solution of 4-acetylpyridine (4.90 g) in tert-butyl methyl ether (20 mL) were added successively at room temperature. The mixture was stirred for 22 hr. A 10% a aqueous citric acid solution was added until the reaction solution became about pH 4, and the precipitate was collected by filtration, washed with water and dried to give 4-trifluoroacetoacetylpyridine (5.46 g) as a yellow solid.
Quantity
6.32 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
sodium methoxide methanol
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[C:3]([O:5]CC)=O.C[O-].[Na+].CO.[C:15]([C:18]1[CH:23]=[CH:22][N:21]=[CH:20][CH:19]=1)(=[O:17])[CH3:16].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>COC(C)(C)C>[F:9][C:2]([F:1])([F:8])[C:3](=[O:5])[CH2:16][C:15]([C:18]1[CH:23]=[CH:22][N:21]=[CH:20][CH:19]=1)=[O:17] |f:1.2.3|

Inputs

Step One
Name
Quantity
6.32 g
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
COC(C)(C)C
Step Two
Name
sodium methoxide methanol
Quantity
9.4 g
Type
reactant
Smiles
C[O-].[Na+].CO
Name
Quantity
4.9 g
Type
reactant
Smiles
C(C)(=O)C1=CC=NC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
COC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 22 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
FC(C(CC(=O)C1=CC=NC=C1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.46 g
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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